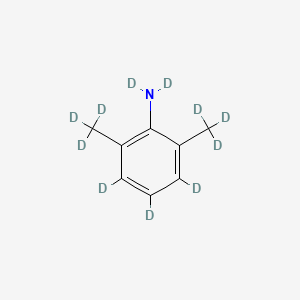
2,6-Dimethylaniline-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylaniline-d11 is a deuterated form of 2,6-dimethylaniline, an aromatic amine with two methyl groups attached to the benzene ring at the 2 and 6 positions. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylaniline-d11 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of 2,6-dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. For the deuterated version, deuterated methanol (CD3OD) can be used in place of regular methanol to introduce deuterium atoms into the molecule.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylaniline-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro-2,6-dimethylaniline-d11
Reduction: 2,6-dimethylcyclohexylamine-d11
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,6-Dimethylaniline-d11 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 2,6-dimethylaniline and its derivatives.
Pharmaceutical Research: Serves as a precursor in the synthesis of various anesthetic drugs such as lidocaine, bupivacaine, and mepivacaine.
Environmental Studies: Employed in tracing studies to monitor the environmental fate and transport of aniline derivatives.
Biological Research: Used in metabolic studies to understand the biotransformation of aniline compounds in living organisms.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylaniline-d11 is primarily related to its role as a precursor in the synthesis of anesthetic drugs. In the body, it undergoes metabolic transformations to form active metabolites that interact with sodium channels in nerve cells, leading to the inhibition of nerve signal transmission and resulting in anesthesia.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethylaniline
- 3,5-Dimethylaniline
- 2,6-Dimethylaniline
Uniqueness
2,6-Dimethylaniline-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved sensitivity and accuracy in mass spectrometric analyses, making it a valuable tool in various research fields.
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
132.25 g/mol |
Nombre IUPAC |
N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |
Clave InChI |
UFFBMTHBGFGIHF-MDCKYEMWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=C(C(=CC=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
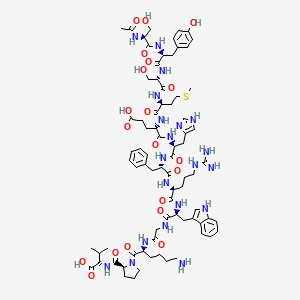
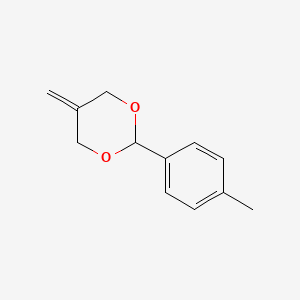
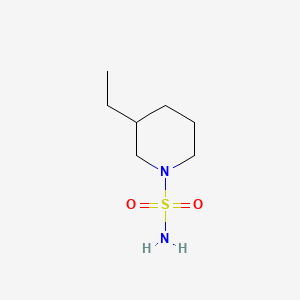
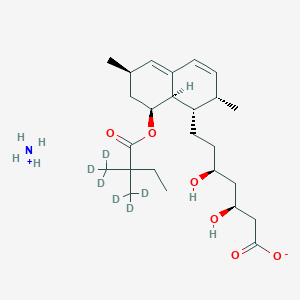
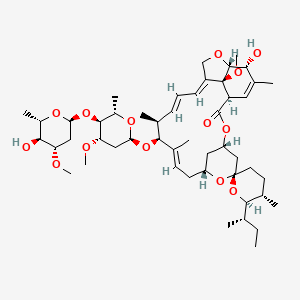


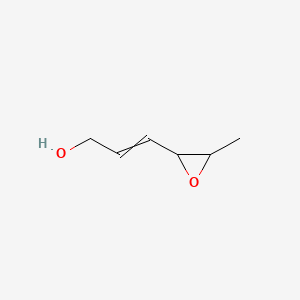
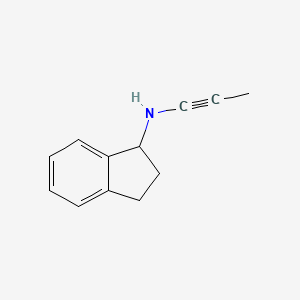
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
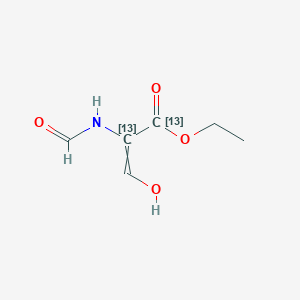
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
